molecular formula C19H30N2O2 B12907495 3,4-Dihydro-7-hydroxy-5-undecyl-6(2H)-quinoxalinone CAS No. 154324-53-5

3,4-Dihydro-7-hydroxy-5-undecyl-6(2H)-quinoxalinone

Cat. No.: B12907495
CAS No.: 154324-53-5
M. Wt: 318.5 g/mol
InChI Key: KETCAHHYGQGUMB-UHFFFAOYSA-N
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Description

7-Hydroxy-5-undecyl-3,4-dihydroquinoxalin-6(2H)-one is a synthetic organic compound belonging to the quinoxaline family. Quinoxalines are heterocyclic compounds containing a benzene ring fused to a pyrazine ring. This particular compound is characterized by the presence of a hydroxy group at the 7th position, an undecyl chain at the 5th position, and a dihydroquinoxalinone core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Hydroxy-5-undecyl-3,4-dihydroquinoxalin-6(2H)-one typically involves the following steps:

    Formation of the Quinoxaline Core: The quinoxaline core can be synthesized by the condensation of an ortho-diamine with a 1,2-dicarbonyl compound under acidic or basic conditions.

    Introduction of the Undecyl Chain: The undecyl chain can be introduced through alkylation reactions using appropriate alkyl halides.

    Hydroxylation: The hydroxy group at the 7th position can be introduced via selective hydroxylation reactions, often using oxidizing agents such as hydrogen peroxide or organic peroxides.

Industrial Production Methods

Industrial production of 7-Hydroxy-5-undecyl-3,4-dihydroquinoxalin-6(2H)-one may involve continuous flow processes to ensure high yield and purity. Catalysts and optimized reaction conditions are employed to enhance the efficiency of each step.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy group, forming quinones or other oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl group in the dihydroquinoxalinone core, leading to the formation of alcohols.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, organic peroxides.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

    Oxidation: Quinones, oxidized quinoxalines.

    Reduction: Alcohol derivatives.

    Substitution: Functionalized quinoxalines with diverse substituents.

Scientific Research Applications

7-Hydroxy-5-undecyl-3,4-dihydroquinoxalin-6(2H)-one has various applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 7-Hydroxy-5-undecyl-3,4-dihydroquinoxalin-6(2H)-one involves interactions with molecular targets such as enzymes and receptors. The hydroxy group and the undecyl chain play crucial roles in its binding affinity and specificity. The compound may modulate various biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

    7-Hydroxy-5-decyl-3,4-dihydroquinoxalin-6(2H)-one: Similar structure with a decyl chain instead of an undecyl chain.

    7-Hydroxy-5-dodecyl-3,4-dihydroquinoxalin-6(2H)-one: Similar structure with a dodecyl chain instead of an undecyl chain.

    5-Undecyl-3,4-dihydroquinoxalin-6(2H)-one: Lacks the hydroxy group at the 7th position.

Uniqueness

7-Hydroxy-5-undecyl-3,4-dihydroquinoxalin-6(2H)-one is unique due to the specific combination of the hydroxy group and the undecyl chain, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

154324-53-5

Molecular Formula

C19H30N2O2

Molecular Weight

318.5 g/mol

IUPAC Name

5-undecyl-2,3-dihydroquinoxaline-6,7-diol

InChI

InChI=1S/C19H30N2O2/c1-2-3-4-5-6-7-8-9-10-11-15-18-16(20-12-13-21-18)14-17(22)19(15)23/h14,22-23H,2-13H2,1H3

InChI Key

KETCAHHYGQGUMB-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCC1=C(C(=CC2=NCCN=C21)O)O

Origin of Product

United States

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